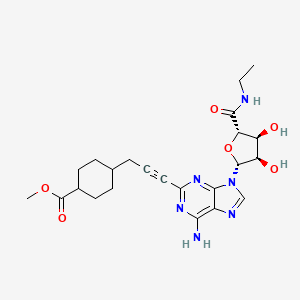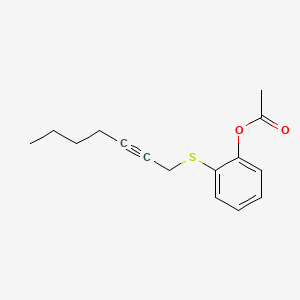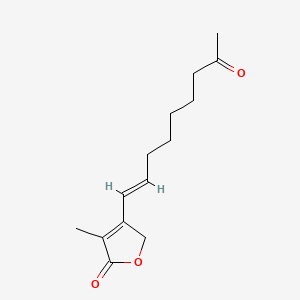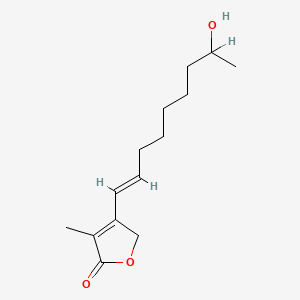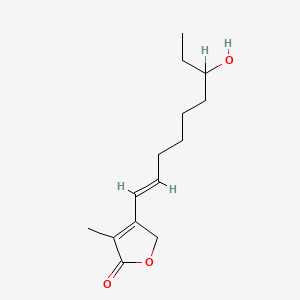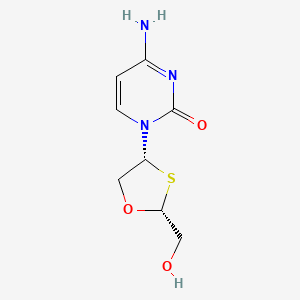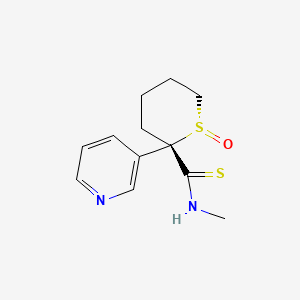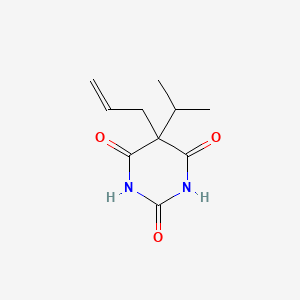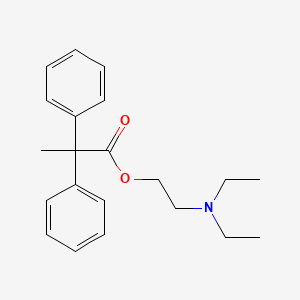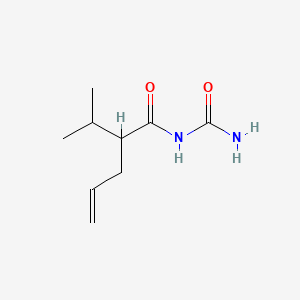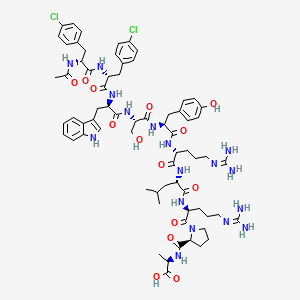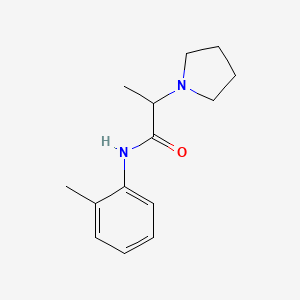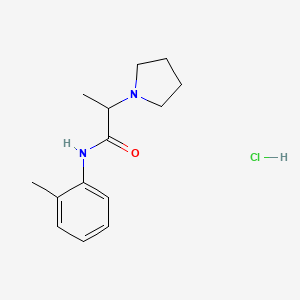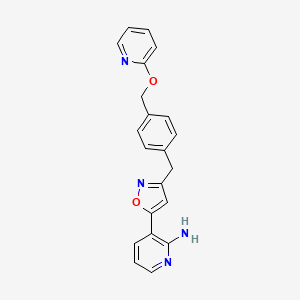![molecular formula C18H21BrClN3O2S B1667640 4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide CAS No. 1047677-07-5](/img/structure/B1667640.png)
4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ASP9133 is a long-acting muscarinic antagonist (LAMA) which shows more selective inhibition of bronchoconstriction against salivation and more rapid onset of action than tiotropium bromide.
Wissenschaftliche Forschungsanwendungen
Bronchodilator Activity
4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide and related compounds have been studied for their bronchodilator activity. A specific example is CHF5407, a quaternary ammonium salt, which has shown potent and long-lasting inhibition of M3 receptor-mediated contractile responses in guinea pig trachea and human bronchus. It's noted for a very slow dissociation from M3 receptors, leading to prolonged antibronchospastic activity both in vitro and in vivo (Villetti et al., 2010).
Oxidation and Reduction Applications
This compound and its derivatives have been utilized in various chemical reactions. For instance, 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate was proposed as a mild and efficient reagent for oxidation of alcohols to corresponding carbonyl compounds (Hajipour et al., 2006). Additionally, 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tetrahydroborate and tetrabutylammonium tetrahydroborate have been used for selective reductions in various chemical contexts (Firouzabadi & Afsharifar, 1995).
Catalytic Properties
Some derivatives of this compound have been explored for their catalytic properties. For example, silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO) was used as a catalyst in the efficient synthesis of 4H-benzo[b]pyran derivatives (Hasaninejad et al., 2011).
Antifungal Activity
Derivatives of this compound have also shown antifungal activity. For instance, a series of alkyl/alkenyl/alkynyl/aryl-4-aza-1-azoniabicyclo[2,2,2]octane halides exhibited fungicidal activity against Rhizoctonia solani Kuhn in rice (Devakumar et al., 2007).
Self-Association and Biological Activity
The self-association and biological activity of alkylated mono- and dicationic 1,4-diazabicyclo[2.2.2]octanes have been studied, revealing a correlation between aggregation properties and biological activity (Zhiltsova et al., 2012).
Eigenschaften
CAS-Nummer |
1047677-07-5 |
|---|---|
Produktname |
4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide |
Molekularformel |
C18H21BrClN3O2S |
Molekulargewicht |
458.8 g/mol |
IUPAC-Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl) N-[5-(3-chlorophenyl)-1,3-thiazol-4-yl]carbamate;bromide |
InChI |
InChI=1S/C18H20ClN3O2S.BrH/c1-22-8-5-18(6-9-22,7-10-22)24-17(23)21-16-15(25-12-20-16)13-3-2-4-14(19)11-13;/h2-4,11-12H,5-10H2,1H3;1H |
InChI-Schlüssel |
DBUMGCWJJZWUEA-UHFFFAOYSA-N |
SMILES |
C[N+]12CCC(CC1)(CC2)OC(=O)NC3=C(SC=N3)C4=CC(=CC=C4)Cl.[Br-] |
Kanonische SMILES |
C[N+]12CCC(CC1)(CC2)OC(=O)NC3=C(SC=N3)C4=CC(=CC=C4)Cl.[Br-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ASP-9133; ASP 9133; ASP9133 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



